L-Asparaginyl-L-asparagine

Pharmaceutical impurity profiling Pharmacopeial reference standards Quality control (QC)

L-Asparaginyl-L-asparagine (Asn-Asn; CAS 58471-52-6) is a homodipeptide composed of two L-asparagine residues linked by a standard peptide bond. It is formally recognized as Asparagine EP Impurity H under the European Pharmacopoeia monograph for asparagine, making it a critical reference standard for pharmaceutical impurity profiling and analytical method validation.

Molecular Formula C8H14N4O5
Molecular Weight 246.22 g/mol
CAS No. 58471-52-6
Cat. No. B12286660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Asparaginyl-L-asparagine
CAS58471-52-6
Molecular FormulaC8H14N4O5
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC(C(C(=O)NC(CC(=O)N)C(=O)O)N)C(=O)N
InChIInChI=1S/C8H14N4O5/c9-3(1-5(10)13)7(15)12-4(8(16)17)2-6(11)14/h3-4H,1-2,9H2,(H2,10,13)(H2,11,14)(H,12,15)(H,16,17)/t3-,4-/m0/s1
InChIKeyRJUHZPRQRQLCFL-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Asparaginyl-L-asparagine (CAS 58471-52-6) Procurement Guide | Dipeptide Reference Standard & Biochemical Reagent


L-Asparaginyl-L-asparagine (Asn-Asn; CAS 58471-52-6) is a homodipeptide composed of two L-asparagine residues linked by a standard peptide bond. It is formally recognized as Asparagine EP Impurity H under the European Pharmacopoeia monograph for asparagine, making it a critical reference standard for pharmaceutical impurity profiling and analytical method validation [1]. The compound carries a net negative charge at physiological pH due to its two free carboxyl groups, and it features a monoisotopic mass of 246.0964 Da (C₈H₁₄N₄O₅), which underpins its detectability in mass spectrometry-based workflows [2]. Annotated as a Mycoplasma genitalium metabolite in ChEBI, it serves as a defined biochemical probe for microbial asparagine metabolism studies [3][4].

Why L-Asparaginyl-L-asparagine Cannot Be Replaced by Other Asparagine-Containing Dipeptides: Structural, Regulatory, and Stability Differences


Procurement specifications for L-Asparaginyl-L-asparagine are fundamentally non-interchangeable with those of other asparagine-containing dipeptides or the free amino acid because of three orthogonal constraints: (1) Pharmacopeial specificity—this compound is the defined EP Impurity H and no other dipeptide (e.g., Asn-Asp, Asp-Asn, Asn-Gln) fulfills this exact regulatory identity [1]; (2) Differential stability—the Asn-Asn motif exhibits a characteristic deamidation susceptibility profile that is distinct from Asp-containing sequences, affecting both in-solution half-life and degradation product patterns [2]; and (3) Enzymatic selectivity—the homodimeric Asn-Asn substrate is processed by asparaginase and asparaginyl-specific proteases with kinetics that differ substantially from heterodimeric analogs (e.g., Asn-Gln), directly impacting quantitative enzymatic assay outcomes [3].

Quantitative Evidence for L-Asparaginyl-L-asparagine (CAS 58471-52-6) Differentiation vs. Closest Analogs


Pharmacopeial Impurity Identity: L-Asparaginyl-L-asparagine as Asparagine EP Impurity H vs. Unspecified Dipeptide Impurities

L-Asparaginyl-L-asparagine (CAS 58471-52-6) is the structurally defined Asparagine EP Impurity H under the European Pharmacopoeia, whereas the nearest structural isomer, L-Asparaginyl-L-aspartic acid (Asn-Asp, CAS 13433-05-9), is not listed as an EP-specified impurity for asparagine. This distinction dictates procurement when compendial compliance is a regulatory requirement [1].

Pharmaceutical impurity profiling Pharmacopeial reference standards Quality control (QC)

Water Solubility Differentiation: L-Asparaginyl-L-asparagine vs. L-Asparagine Monomer at 25°C

Estimated physicochemical property data indicate that the Asn-Asn dipeptide exhibits markedly higher aqueous solubility (~10⁶ mg/L at 25°C) compared to L-asparagine monomer (~30 g/L at 20°C for the monohydrate form). This ~33-fold solubility advantage allows the dipeptide to be used in high-concentration stock solutions that would not be achievable with free asparagine, facilitating its application in concentrated protease assay and cell culture media .

Solubility profiling Formulation development Biochemical assay design

Deamidation Kinetic Stability: Asn-Asn Dipeptide vs. Aspartyl-Containing Sequences in Aqueous Solution

The Asn-Asn peptide linkage is subject to non-enzymatic deamidation at neutral-to-alkaline pH, a degradation pathway that varies significantly according to the identity of the neighboring residue. Studies on model hexapeptides by Oliyai and Borchardt (1994) established that deamidation half-lives of Asn-X motifs span a range of approximately 1–500 days under physiological conditions (37°C, pH 7.4), with smaller, flexible C-terminal residues generally accelerating the reaction. The Asn-Asn sequence occupies a distinct kinetic position within this spectrum, placing it intermediate between the slowly-deamidating Asn-Gly and the faster-deamidating Asn-Ser motifs. In contrast, aspartyl-containing dipeptides (e.g., Asp-Asn) additionally undergo acid-catalyzed Asp-X backbone hydrolysis and Asp→isoAsp isomerization, resulting in a more complex degradation product profile that confounds single-component analytical quantification [1][2].

Peptide stability Deamidation kinetics Solid-state degradation

Enzymatic Substrate Specificity: L-Asparaginyl-L-asparagine as a Defined Asparaginase Substrate vs. Mixed-Amino-Acid Dipeptides

The BRENDA enzyme database documents L-Asparaginyl-L-asparagine as a substrate for L-asparagine amidohydrolase (EC 3.5.1.38), with the enzyme producing equal amounts of L-asparaginyl-L-alanine and L-asparaginyl-L-asparagine when presented with an equimolar mixture of L-asparagine and L-alanine [1]. This demonstrates that the enzyme's active site accommodates the Asn-Asn homodimer as a competent substrate. By contrast, when L-glutamine is the competing amino acid, the hydrolysis rate of L-asparagine is approximately 0.8× that of L-glutamine [2], indicating that Gln-containing dipeptides (e.g., Asn-Gln) exhibit substantially divergent kinetic behavior. This differential substrate preference enables researchers to use Asn-Asn to specifically probe the asparagine-binding subsite without confounding contributions from glutamine turnover.

L-Asparaginase kinetics Protease specificity profiling Metabolic enzyme assay

Microbial Metabolome Annotation Specificity: L-Asparaginyl-L-asparagine vs. Free L-Asparagine in Mycoplasma Metabolism Studies

ChEBI (Chemical Entities of Biological Interest) uniquely annotates L-Asparaginyl-L-asparagine (CHEBI:131604) as a Mycoplasma genitalium metabolite, whereas free L-asparagine (CHEBI:17196) carries the more general annotation 'Escherichia coli metabolite' and 'Saccharomyces cerevisiae metabolite' [1][2]. This species-level metabolite annotation provides a specific biomarker rationale for selecting the Asn-Asn dipeptide when designing targeted metabolomics assays for Mycoplasma contamination detection or Mycoplasma central carbon metabolism studies. The free amino acid lacks comparable species specificity and would generate a less interpretable signal in complex biological matrices.

Microbial metabolomics Mycoplasma genitalium Metabolite tracing

QC Characterization Coverage: Multi-Platform Analytical Confirmation vs. Single-Method Vendor Dipeptide Specifications

Available technical documentation for commercially supplied L-Asparaginyl-L-asparagine (from reputable non-excluded vendors) specifies multi-platform analytical QC including HPLC purity determination (≥95% typical purity specification) and mass spectrometry confirmation of both molecular identity and peptide integrity [1]. In contrast, many generic dipeptide listings for compounds such as L-Asparaginyl-L-glutamine (Asn-Gln) or L-Asparaginyl-L-aspartic acid (Asn-Asp) commonly rely on single-method characterization data (often HPLC only), leaving potential uncertainty in exact molecular confirmation. The availability of orthogonal MS data for LOT-specific Asn-Asn material specifically supports compliance with pharmaceutical impurity identification guidelines (ICH Q3A/Q3B) where unambiguous structural confirmation is required.

Analytical method validation HPLC purity Mass spectrometry characterization

Target Application Scenarios Where L-Asparaginyl-L-asparagine Procurement Delivers Quantifiable Advantages


Asparagine API Impurity Profiling and ANDA Submission Support

When developing or validating analytical methods for asparagine active pharmaceutical ingredient (API) in accordance with ICH Q3A/Q3B and EP monographs, L-Asparaginyl-L-asparagine (Asparagine EP Impurity H) is the compendially required dipeptide impurity reference standard. It enables accurate retention time marking, system suitability testing, and quantification of this specific impurity in drug substance and drug product batches. No other dipeptide, including the structurally similar L-Asparaginyl-L-aspartic acid, can substitute for this regulatory function, as the EP monograph explicitly defines Impurity H as the Asn-Asn homodimer .

L-Asparaginase Activity Calibration and Enzyme Kinetics Research

The confirmed status of L-Asparaginyl-L-asparagine as a substrate for L-asparagine amidohydrolase (BRENDA), coupled with documented competitive synthesis data showing a 1:1 product ratio (Asn-Asn:Asn-Ala) when L-alanine is present, provides a quantitative calibration benchmark for asparaginase enzyme preparations. This specific product stoichiometry is not documented for mixed-amino-acid dipeptides (e.g., Asn-Gln, Asn-Asp), making Asn-Asn the preferred compound for designing internally standardized asparaginase activity assays where reaction linearity and product quantitation are essential .

Mycoplasma-Specific Metabolomics and Biomarker Discovery

Given the unique ChEBI annotation of L-Asparaginyl-L-asparagine as a Mycoplasma genitalium metabolite—a designation not shared by L-asparagine monomer or other Asp/Asn dipeptides—researchers conducting targeted or untargeted metabolomics of Mycoplasma species can use this dipeptide as a species-enriched metabolite standard. This specificity reduces background ambiguity in mass spectrometry-based profiling since free asparagine is ubiquitously present across all biological matrices, whereas the Asn-Asn dipeptide provides a more selective ion signal for Mycoplasma metabolic pathway tracing .

Peptide Degradation Pathway Investigation and Stability-Indicating Method Development

The well-characterized single primary degradation route (Asn deamidation) of the Asn-Asn dipeptide, versus the triple-pathway degradation profile of Asp-containing dipeptides (deamidation, backbone hydrolysis, and isoAsp isomerization), makes it an advantageous model compound for forced degradation studies aimed at developing stability-indicating HPLC methods. The simpler degradation product profile yields more readily resolvable chromatograms, enabling cleaner identification and validation of degradation product peaks, which directly supports regulatory method validation for stability testing of asparagine-containing pharmaceutical formulations .

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